[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride chemical properties
[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride chemical properties
An In-Depth Technical Guide to [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride: Properties, Synthesis, and Applications
Abstract
[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride (CAS No. 111198-09-5) is a versatile phosphonium salt that serves as a pivotal reagent in modern organic synthesis.[1][2] Its unique structure, combining a triphenylphosphonium cation with a benzotriazole moiety, renders it an effective and stable precursor for ylide generation. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a validated synthesis protocol, and its core applications. Particular focus is placed on its utility in Wittig-type olefination reactions and as a stable synthetic equivalent of a formyl anion, offering a reliable method for aldehyde synthesis. Safety, handling, and storage protocols are also detailed to ensure its effective and safe implementation in a laboratory setting.
Introduction: A Multifunctional Synthetic Tool
In the landscape of synthetic organic chemistry, the development of stable, reliable, and versatile reagents is paramount. [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride emerges as such a reagent, belonging to the classes of phosphonium salts and 1,2,3-triazole compounds.[3] The strategic incorporation of the benzotriazole group, a well-established auxiliary in a multitude of synthetic strategies, provides the resulting ylide with unique reactivity and stability.[4][5]
This compound acts as a powerful C1 building block. Upon deprotonation, it forms a phosphorus ylide that is a key intermediate in the Wittig reaction, one of the most important methods for carbon-carbon double bond formation.[6][7] More significantly, the benzotriazole group functions as an excellent leaving group in subsequent transformations, allowing the initial olefination product to be readily converted into an aldehyde. This two-step sequence positions the reagent as a robust formyl anion equivalent, providing a valuable alternative to more sensitive or hazardous formylating agents.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride define its handling, storage, and reaction conditions. The compound is typically supplied as a white to off-white crystalline powder with high purity.[8]
Table 1: Core Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 111198-09-5 | [1][2][3] |
| Molecular Formula | C₂₅H₂₁ClN₃P | [2] |
| Molecular Weight | 429.89 g/mol | [8][9] |
| Appearance | White to Almost white powder/crystal | [8] |
| Melting Point | 279 °C (decomposition) | [3] |
| Purity | Typically >98.0% (by HPLC) | [8] |
| Synonyms | ((1H-Benzo[d][3][10][11]triazol-1-yl)methyl)triphenylphosphonium chloride | [2] |
While comprehensive, publicly available spectroscopic data (NMR, IR) is limited[10], detailed analytical spectra are typically available from the certificate of analysis (CoA) provided by commercial suppliers.[3][9]
Synthesis and Formulation
The synthesis of phosphonium salts is a cornerstone of organophosphorus chemistry, typically achieved through the quaternization of a phosphine with an alkyl halide. The preparation of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride follows this reliable and well-established pathway.
Synthetic Rationale and Workflow
The reaction involves the Sₙ2 displacement of a chloride ion from 1-(chloromethyl)-1H-benzotriazole by the nucleophilic triphenylphosphine. The choice of an aprotic solvent is critical to prevent solvation of the nucleophile and avoid side reactions. Gentle heating is typically required to provide the necessary activation energy for the reaction to proceed at a practical rate. The resulting phosphonium salt is generally insoluble in non-polar organic solvents, allowing for straightforward isolation via precipitation and filtration.
Caption: Synthetic workflow for the preparation of the title phosphonium salt.
Experimental Protocol: Synthesis
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Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.
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Reagents: Charge the flask with triphenylphosphine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., toluene or acetonitrile).
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Addition: Add 1-(chloromethyl)-1H-benzotriazole (1.05 eq.) to the stirred solution at room temperature.
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Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of triphenylphosphine.
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Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
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Purification: Collect the resulting white solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting materials and solvent residues.
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Drying: Dry the purified product under high vacuum to yield [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride.
Core Applications in Organic Synthesis
The utility of this reagent is primarily centered on the generation of its corresponding phosphorus ylide for subsequent reactions with carbonyl compounds.
Wittig-Type Olefination
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[12] The reaction of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride with a strong base generates a nucleophilic phosphorus ylide. This ylide rapidly reacts with a carbonyl compound to form a vinyl benzotriazole derivative and triphenylphosphine oxide.
Causality in Protocol:
-
Inert Atmosphere: The ylide is highly reactive and sensitive to air and moisture; therefore, an inert atmosphere (Nitrogen or Argon) is essential.
-
Strong Base: The proton on the carbon adjacent to the phosphorus atom is acidic but requires a strong, non-nucleophilic base (e.g., n-Butyllithium, NaH, LiHMDS) for efficient deprotonation.
-
Low Temperature: The initial deprotonation is often performed at low temperatures (0 °C to -78 °C) to control the reaction rate and prevent potential side reactions of the base.
Caption: General workflow for the Wittig-type reaction.
Application as a Formyl Anion Equivalent
The true versatility of this reagent lies in the synthetic potential of its products. The vinyl benzotriazole formed in the Wittig reaction is a stable intermediate that can be readily hydrolyzed under acidic conditions to yield an aldehyde. This two-step process effectively achieves the addition of a formyl group (-CHO) to a carbonyl carbon, making the parent phosphonium salt a synthetic equivalent of the highly reactive formyl anion.
Caption: Pathway for aldehyde synthesis using the Wittig product.
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is mandatory. [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride possesses specific hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).
-
Hazard Identification:
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Handling and PPE:
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[11]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][13]
-
Avoid generating dust during transfer.
-
Wash hands thoroughly after handling the material.[13]
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[3][13]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[11]
-
-
Storage:
Conclusion
[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride is a highly valuable and multifaceted reagent for the modern synthetic chemist. Its stability as a solid, the ease of ylide generation, and the unique reactivity imparted by the benzotriazole group make it a superior choice for specific olefination reactions. Its most powerful application is as a robust formyl anion equivalent, enabling the efficient synthesis of α,β-unsaturated aldehydes from a wide range of carbonyl precursors. Proper understanding of its properties, synthesis, and handling procedures, as outlined in this guide, will empower researchers to fully leverage its synthetic potential.
References
- [(1h-benzotriazol-1-yl)methyl]triphenylphosphonium chloride (C25H21N3P) - PubChemLite. (n.d.).
- [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride | 111198-09-5 | TCI Chemicals. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, May 14).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
- Methyltriphenylphosphonium chloride 97 1031-15-8 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride | 111198-09-5. (n.d.).
- 111198-09-5([(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride) - ChemicalBook. (n.d.).
- Benzyltriphenylphosphonium chloride - Safety Data Sheet. (2010, July 23).
- Benzyltriphenylphosphonium chloride | C25H22P.Cl | CID 70671 - PubChem. (n.d.).
- [(1H-Benzotriazol-1-Yl)Methyl]Triphenylphosphonium Chloride TCI Analytical reagent. (n.d.).
- [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride - CymitQuimica. (n.d.).
- 111198-09-5|[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride - BIOFOUNT. (n.d.).
- Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. (n.d.).
- [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride 111198-09-5 - TCI Chemicals. (n.d.).
- (Methoxymethyl)triphenylphosphonium chloride 97 4009-98-7 - Sigma-Aldrich. (n.d.).
- Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry. (n.d.).
- [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride 98.0+%, TCI America 5 g. (n.d.).
- The Chemistry of Benzotriazole Derivatives - National Academic Digital Library of Ethiopia. (n.d.).
- Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube. (2020, November 3).
- Preparation method of triphenylmethylphosphonium chloride - Google Patents. (n.d.).
- Wittig Reaction Experiment Part 1, Prelab - YouTube. (2020, October 30).
Sources
- 1. [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride | 111198-09-5 [amp.chemicalbook.com]
- 2. 111198-09-5 CAS Manufactory [m.chemicalbook.com]
- 3. [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride | 111198-09-5 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 4. Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. (Methoxymethyl)triphenylphosphonium chloride 97 4009-98-7 [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride [cymitquimica.com]
- 9. 111198-09-5|[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride|[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride|-范德生物科技公司 [bio-fount.com]
- 10. PubChemLite - [(1h-benzotriazol-1-yl)methyl]triphenylphosphonium chloride (C25H21N3P) [pubchemlite.lcsb.uni.lu]
- 11. fishersci.com [fishersci.com]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
